molecular formula C29H31NO3S3 B11659886 ethyl (2Z)-2-(1-butanoyl-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

ethyl (2Z)-2-(1-butanoyl-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

Cat. No.: B11659886
M. Wt: 537.8 g/mol
InChI Key: CHSCOKNTZUPNSA-NFFVHWSESA-N
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Description

ETHYL 2-[(4Z)-1-BUTANOYL-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE: is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4Z)-1-BUTANOYL-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The key steps include:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiol reagents.

    Formation of the Dithiole Ring: The dithiole ring is formed through a cyclization reaction involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4Z)-1-BUTANOYL-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

ETHYL 2-[(4Z)-1-BUTANOYL-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4Z)-1-BUTANOYL-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cell surface receptors to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription of genes related to inflammation or cell proliferation.

Comparison with Similar Compounds

ETHYL 2-[(4Z)-1-BUTANOYL-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE can be compared with similar compounds such as:

    ETHYL 2,4-DECADIENOATE: Known for its fruity aroma and used in flavoring.

    ETHYL 2,4-HEXADIENOATE: Used in the synthesis of various organic compounds.

    ETHYL 2,4-OCTADIENOATE: Studied for its potential biological activities.

Properties

Molecular Formula

C29H31NO3S3

Molecular Weight

537.8 g/mol

IUPAC Name

ethyl (2Z)-2-(1-butanoyl-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-5-phenyl-1,3-dithiole-4-carboxylate

InChI

InChI=1S/C29H31NO3S3/c1-7-12-22(31)30-21-16-18(4)17(3)15-20(21)23(26(34)29(30,5)6)28-35-24(19-13-10-9-11-14-19)25(36-28)27(32)33-8-2/h9-11,13-16H,7-8,12H2,1-6H3/b28-23-

InChI Key

CHSCOKNTZUPNSA-NFFVHWSESA-N

Isomeric SMILES

CCCC(=O)N1C2=C(C=C(C(=C2)C)C)/C(=C/3\SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)/C(=S)C1(C)C

Canonical SMILES

CCCC(=O)N1C2=C(C=C(C(=C2)C)C)C(=C3SC(=C(S3)C(=O)OCC)C4=CC=CC=C4)C(=S)C1(C)C

Origin of Product

United States

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